1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
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Overview
Description
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound. It is characterized by the presence of fluorine atoms on both the benzoyl and phenyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multiple steps, including the formation of the tetrahydroquinoline core and subsequent functionalization with fluorobenzoyl and fluorophenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Fluorobenzoyl and Fluorophenyl Groups: This step often involves acylation and aromatic substitution reactions, using reagents such as 4-fluorobenzoyl chloride and 3-fluoroaniline.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has a range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated aromatic rings.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes, due to its potential interactions with biological targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, that benefit from the unique properties of fluorinated compounds.
Mechanism of Action
The mechanism by which 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, potentially leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be compared with other similar compounds, such as:
1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide: This compound lacks the additional fluorine atom on the phenyl group, which may result in different chemical and biological properties.
1-(4-chlorobenzoyl)-N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide: The presence of chlorine atoms instead of fluorine can lead to variations in reactivity and biological activity.
1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide:
The uniqueness of this compound lies in the presence of fluorine atoms, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c24-18-9-6-15(7-10-18)23(29)27-12-2-3-16-13-17(8-11-21(16)27)22(28)26-20-5-1-4-19(25)14-20/h1,4-11,13-14H,2-3,12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQDCSRWTOGLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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